1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a carboxamide group. The thiazole ring is known for its aromaticity and biological activity, making this compound of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through the cyclization of appropriate precursors, often involving amines and aldehydes.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide undergoes various chemical reactions:
Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting its replication and transcription processes.
Comparison with Similar Compounds
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide is unique compared to other similar compounds due to its specific structure and biological activity:
Properties
Molecular Formula |
C15H17N3OS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H17N3OS/c16-14(19)13-7-4-8-18(13)9-12-10-20-15(17-12)11-5-2-1-3-6-11/h1-3,5-6,10,13H,4,7-9H2,(H2,16,19) |
InChI Key |
QIKBQAXMQSGLON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CSC(=N2)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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